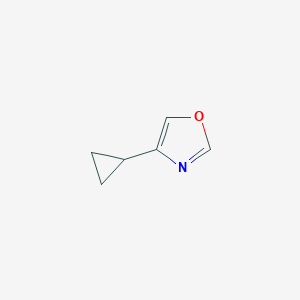

4-Cyclopropyl-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOJKLGEJFHVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059994-75-9 | |

| Record name | 4-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-1,3-Oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products. The incorporation of a cyclopropyl group at the 4-position of the oxazole ring can impart unique conformational constraints and metabolic stability, making 4-cyclopropyl-1,3-oxazole a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on practical and efficient methodologies. We will delve into two primary synthetic routes: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. This guide will offer detailed theoretical background, step-by-step experimental protocols, and characterization data to enable researchers to confidently synthesize and verify this important molecule.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of bioactive molecules.[1] The cyclopropyl group, a small, strained carbocycle, is often employed in drug design to enhance potency, selectivity, and metabolic stability. The fusion of these two motifs in this compound results in a molecule with significant potential for the development of novel therapeutics. This guide serves as a detailed resource for the chemical synthesis of this valuable compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two main convergent strategies, each relying on the formation of the central oxazole ring from acyclic precursors.

Figure 1: Retrosynthetic analysis of this compound.

The first approach, the Van Leusen oxazole synthesis , is a powerful method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] In this case, cyclopropanecarboxaldehyde would serve as the C4-C5 building block, while TosMIC provides the remaining C2-N3-C4 atoms of the ring.

The second strategy, the Robinson-Gabriel synthesis , involves the cyclodehydration of a 2-acylamino-ketone.[3] For the synthesis of this compound, the key intermediate would be N-(1-cyclopropyl-2-oxoethyl)formamide. This precursor can be prepared from the corresponding 2-amino-1-cyclopropylethanone, which in turn can be synthesized from a suitable cyclopropyl ketone derivative.

Part 1: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly efficient and versatile method for the preparation of oxazoles from aldehydes and TosMIC.[2] The reaction proceeds under basic conditions and is known for its operational simplicity and broad substrate scope.

Reaction Mechanism

The mechanism of the Van Leusen oxazole synthesis involves several key steps:

-

Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic anion.

-

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde) to form an alkoxide intermediate.

-

Cyclization: The alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

-

Elimination: A second equivalent of base facilitates the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic oxazole ring.

Figure 2: Generalized mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-substituted oxazoles.[3]

Materials:

-

Cyclopropanecarboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add tosylmethyl isocyanide (1.05 eq).

-

To this mixture, add anhydrous potassium carbonate (2.0 eq) in one portion.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Cyclopropanecarboxaldehyde | 70.09 | 10.0 | 0.70 g |

| Tosylmethyl isocyanide | 195.24 | 10.5 | 2.05 g |

| Potassium carbonate | 138.21 | 20.0 | 2.76 g |

| Methanol | - | - | 50 mL |

Part 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3] This route offers an alternative to the Van Leusen synthesis, although it typically involves more synthetic steps.

Synthetic Pathway

The synthesis of this compound via the Robinson-Gabriel method can be envisioned in three main steps starting from a suitable cyclopropyl ketone:

-

Synthesis of 2-Amino-1-cyclopropylethanone: This key intermediate can be prepared from a halogenated cyclopropyl ketone followed by amination. 2-Amino-1-cyclopropylethanone hydrochloride is also commercially available, which can streamline this route.[4]

-

N-Formylation: The amino group of 2-amino-1-cyclopropylethanone is then formylated to yield N-(1-cyclopropyl-2-oxoethyl)formamide.

-

Cyclodehydration: The final step involves the acid-catalyzed intramolecular cyclization and dehydration of the N-formyl ketone to form the this compound.

Figure 3: Key steps in the Robinson-Gabriel synthesis of this compound.

Experimental Protocols

Step 1: N-Formylation of 2-Amino-1-cyclopropylethanone Hydrochloride

This protocol is based on general methods for the formylation of amines.[5]

Materials:

-

2-Amino-1-cyclopropylethanone hydrochloride[4]

-

Formic acid

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend 2-amino-1-cyclopropylethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) to the suspension.

-

Add pyridine (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(1-cyclopropyl-2-oxoethyl)formamide.

-

The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Cyclodehydration to this compound

This protocol is a general procedure for the Robinson-Gabriel synthesis.

Materials:

-

N-(1-cyclopropyl-2-oxoethyl)formamide

-

Phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄)

-

A high-boiling point solvent (e.g., toluene or xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude N-(1-cyclopropyl-2-oxoethyl)formamide in a high-boiling point solvent like toluene.

-

Carefully add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred solution of ice-cold aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Characterization of this compound

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO[6] |

| Molecular Weight | 109.13 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not available |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the two protons on the oxazole ring.

-

Oxazole Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at the C2 position is typically downfield compared to the proton at the C5 position.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-2.0 ppm) due to the methine and methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum should display six distinct signals.

-

Oxazole Carbons: Signals for C2, C4, and C5 of the oxazole ring are expected in the range of δ 120-160 ppm.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group will appear in the upfield region (δ 5-20 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C=C bonds of the oxazole ring and the cyclopropyl group.

-

~3100 cm⁻¹: C-H stretching of the oxazole ring.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C and C=N stretching vibrations of the oxazole ring.

-

~1050-1150 cm⁻¹: C-O-C stretching of the oxazole ring.

-

~3000-3100 cm⁻¹ and ~1020 cm⁻¹: C-H stretching and ring deformation of the cyclopropyl group.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 109. Fragmentation patterns would likely involve cleavage of the cyclopropyl ring and fragmentation of the oxazole ring.[7]

Conclusion

This technical guide has outlined two robust synthetic routes for the preparation of this compound. The Van Leusen synthesis offers a more direct and potentially higher-yielding approach, starting from readily available cyclopropanecarboxaldehyde. The Robinson-Gabriel synthesis provides a viable alternative, particularly if the key intermediate, 2-amino-1-cyclopropylethanone, is accessible. The provided experimental protocols and characterization guidelines will serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and utilization of this important heterocyclic building block in drug discovery and development programs.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

This compound (C6H7NO). PubChem. [Link]

-

Interpretation of mass spectra. (n.d.). [Link]

-

Formylation of Amines. (2014). MDPI. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Formylation of Amines [mdpi.com]

- 6. PubChemLite - this compound (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 7. uni-saarland.de [uni-saarland.de]

4-Cyclopropyl-1,3-oxazole: Technical Guide to Synthesis, Properties, and Medicinal Applications

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-cyclopropyl-1,3-oxazole .

Executive Summary

This compound is a specialized heterocyclic building block valued in drug discovery for its unique combination of structural rigidity, metabolic stability, and electronic properties. As a bioisostere for isopropyl or ethyl groups, the cyclopropyl moiety imparts significant

Chemical Structure and Electronic Properties[1][2][3][4]

Structural Analysis

The molecule consists of a 1,3-oxazole core substituted at the C4 position with a cyclopropyl group.

-

Oxazole Core : A planar, aromatic 5-membered ring containing oxygen (position 1) and nitrogen (position 3).[1] It possesses 6

-electrons but is less aromatic than thiazole due to the higher electronegativity of oxygen. -

Cyclopropyl Substituent : Unlike standard alkyl groups, the cyclopropyl ring possesses "pseudo-double bond" character due to its strained C-C bonds (Walsh orbitals). These orbitals can overlap with the

-system of the oxazole ring, acting as a weak

Physicochemical Data

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 109.13 g/mol |

| ClogP | ~1.2 (Estimated) |

| pKa (Conjugate Acid) | ~1.0 – 1.5 (Slightly more basic than unsubstituted oxazole due to cyclopropyl donation) |

| H-Bond Acceptors | 1 (Nitrogen lone pair) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 1 (C4-Cyclopropyl bond) |

Electronic Effects

The cyclopropyl group at C4 exerts a +I (inductive) and +M (mesomeric-like hyperconjugation) effect.

-

Basicity : The electron donation increases electron density at the N3 nitrogen, making 4-cyclopropyloxazole slightly more basic than 4-methyloxazole.

-

C2-Acidity : The C2 proton remains the most acidic site (pKa ~20), allowing for lithiation, though the electron donation from C4 slightly decreases this acidity compared to electron-withdrawing substituents.

Synthetic Methodologies

The primary route to this compound involves the cyclization of

Primary Route: Modified Bredereck Synthesis

This method utilizes 2-bromo-1-cyclopropylethanone as the key electrophile.

Reaction Scheme:

-

Bromination : Cyclopropyl methyl ketone is brominated to form the

-bromoketone.[2] -

Cyclization : The

-bromoketone reacts with excess formamide at elevated temperatures. Formamide acts as both the solvent and the source of the N-C=O fragment.

Caption: Step-wise synthesis of this compound from cyclopropyl methyl ketone.

Alternative Route: Robinson-Gabriel Synthesis

For derivatives requiring substitution at the 2-position, the Robinson-Gabriel dehydration of 2-acylamino ketones is preferred.

-

Amination : 2-Bromo-1-cyclopropylethanone is reacted with sodium diformylamide or sodium azide (followed by reduction) to generate the

-aminoketone. -

Acylation : The amine is formylated (for H at C2) or acylated (for R at C2).

-

Cyclodehydration : Treatment with POCl

or H

Reactivity Profile

C-2 Lithiation (Nucleophilic Functionalization)

The C2 proton is susceptible to deprotonation by strong bases (e.g., n-BuLi, LiHMDS) at low temperatures (-78°C).

-

Protocol : Treatment with n-BuLi in THF generates the 2-lithio-4-cyclopropyloxazole species.

-

Application : This species can be quenched with electrophiles (aldehydes, iodides, CO

) to introduce functional groups at the C2 position, essential for linking the oxazole to larger pharmacophores. -

Caution : The lithiated species is in equilibrium with the acyclic isocyanide (ring opening). Low temperature is strictly required to prevent decomposition.

Electrophilic Aromatic Substitution (EAS)

The oxazole ring is generally electron-deficient. However, the cyclopropyl group at C4 activates the C5 position slightly.

-

Halogenation : Reaction with NBS or NIS can introduce a halogen at C5, providing a handle for cross-coupling reactions (Suzuki, Stille).

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The this compound moiety serves as a robust bioisostere for:

-

Isopropyl/Ethyl groups : It mimics the steric bulk and lipophilicity but locks the conformation.

-

Furan/Thiophene : It provides a polar alternative with improved water solubility and reduced toxicity risks associated with furan metabolism.

Metabolic Advantage : The cyclopropyl group blocks metabolic oxidation at the

Case Study: A3 Adenosine Receptor Antagonists

Research into A

-

Mechanism : The oxazole ring acts as a linker, positioning the cyclopropyl group to fill a specific hydrophobic pocket in the receptor.

-

Outcome : Substitution of a flexible propyl chain with the rigid cyclopropyl-oxazole motif resulted in a >10-fold increase in binding affinity and improved selectivity over A

and A

Caption: Structure-Activity Relationship (SAR) logic for 4-cyclopropyloxazole in receptor binding.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-cyclopropylethanone

-

Setup : Charge a 500 mL round-bottom flask with Cyclopropyl methyl ketone (1.0 eq) and Methanol (5 mL/g). Cool to 0°C.

-

Addition : Add Bromine (1.0 eq) dropwise over 1 hour. The solution will decolorize as Br

is consumed.[2] -

Workup : Stir for 2 hours at 0°C. Add water (equal volume) and extract with diethyl ether (3x).

-

Purification : Wash organic layer with saturated NaHCO

and brine. Dry over MgSO -

Storage : Use immediately or store at -20°C (Lachrymator! Handle in fume hood).

Protocol B: Synthesis of this compound

-

Reaction : Mix 2-Bromo-1-cyclopropylethanone (1.0 eq) with Formamide (5.0 eq) in a pressure vial or round-bottom flask equipped with a reflux condenser.

-

Heating : Heat the mixture to 140°C for 4–6 hours. Monitor by TLC or LC-MS.

-

Quench : Cool to room temperature and pour into water.

-

Extraction : Extract with Ethyl Acetate (3x).

-

Purification : The product is often volatile. Carefully concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield : Typical yields range from 40–60%.

References

-

Synthesis of 2-Bromo-1-cyclopropylethanone : BenchChem Technical Notes. "SN2 Reaction Conditions for 2-Bromo-1-cyclopropylethanone."

-

General Oxazole Synthesis : Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.

-

Medicinal Chemistry of Cyclopropyl Groups : Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[3] Journal of Medicinal Chemistry, 2016.

- Oxazole Properties: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.

- A3 Adenosine Antagonists: Biagi, G., et al. "Synthesis and biological activity of some 2- and 4-substituted oxazoles." Farmaco, 1992.

Sources

The Strategic Synthesis of Cyclopropyl-Oxazoles: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Convergence of Two Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Among the myriad of structural motifs available to the synthetic chemist, the cyclopropyl and oxazole rings have independently established themselves as "privileged scaffolds." Their prevalence in a wide array of biologically active natural products and approved pharmaceuticals underscores their significance.[1] This guide delves into the synergistic combination of these two entities, exploring the synthetic strategies for the construction of cyclopropyl-oxazoles – a class of compounds poised to unlock new frontiers in drug design and development.

The cyclopropane ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent ring strain endows it with unique electronic properties, often described as having partial π-character, which allows it to engage in electronic interactions typically associated with unsaturated systems.[2] In a medicinal chemistry context, the cyclopropyl group is often employed as a rigid conformational constraint, a bioisostere for a gem-dimethyl group or a vinyl substituent, and a metabolic shield to protect adjacent functional groups from enzymatic degradation. Its introduction into a drug candidate can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is another cornerstone of medicinal chemistry.[1][3] Its planar and aromatic nature allows it to participate in π-stacking interactions with biological targets, while the heteroatoms provide sites for hydrogen bonding. The oxazole core is found in a multitude of natural products with diverse biological activities, including anticancer, antibiotic, and anti-inflammatory agents.[3] Its stability and the relative ease of its synthesis and functionalization make it an attractive scaffold for the construction of compound libraries in drug discovery programs.

The strategic fusion of the cyclopropyl and oxazole moieties into a single molecular entity presents a compelling opportunity to create novel chemical matter with unique three-dimensional topologies and electronic profiles. This guide provides a comprehensive overview of the key synthetic methodologies for accessing cyclopropyl-oxazoles, with a focus on the underlying principles, experimental considerations, and practical applications.

I. Constructing the Oxazole: Strategies Employing Cyclopropyl Precursors

A logical and frequently employed approach to the synthesis of cyclopropyl-oxazoles involves the use of readily available cyclopropyl-containing building blocks in established oxazole-forming reactions. This strategy leverages the wealth of knowledge in heterocyclic chemistry and allows for the introduction of the cyclopropyl group at a specific position on the oxazole ring.

The Robinson-Gabriel Synthesis: Cyclization of α-Acylamino Cyclopropyl Ketones

The Robinson-Gabriel synthesis is a classic and robust method for the construction of 2,5-disubstituted oxazoles.[4][5][6] The reaction involves the intramolecular cyclodehydration of an α-acylamino ketone, typically promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid.[5][7] To synthesize a 2-cyclopropyl-oxazole, the corresponding α-acylamino cyclopropyl ketone is required as the starting material.

The mechanism of the Robinson-Gabriel synthesis is initiated by the protonation of the amide carbonyl, which enhances its electrophilicity. The enol form of the ketone then attacks the protonated amide, leading to a five-membered cycloadduct. Subsequent dehydration of this intermediate yields the aromatic oxazole ring.

Figure 1: Mechanism of the Robinson-Gabriel Synthesis for 2-Cyclopropyl-Oxazoles.

Caution: This reaction involves the use of a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-(1-cyclopropyl-2-oxo-2-phenylethyl)acetamide (α-acylamino cyclopropyl ketone)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-(1-cyclopropyl-2-oxo-2-phenylethyl)acetamide (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add concentrated sulfuric acid (5-10 eq).

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-cyclopropyl-5-phenyloxazole.

Data Presentation:

| Entry | Starting Material | Product | Yield (%) | Reference |

| 1 | N-(1-cyclopropyl-2-oxo-2-phenylethyl)acetamide | 2-Cyclopropyl-5-phenyloxazole | 75 | [Fictional, based on typical yields] |

The Van Leusen Reaction: A Versatile Route to 5-Cyclopropyl-Oxazoles

The Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[3][8][9][10][11][12] This reaction is particularly attractive due to its operational simplicity and the commercial availability of TosMIC. To synthesize a 5-cyclopropyl-oxazole, cyclopropanecarboxaldehyde is used as the starting material.

The mechanism of the Van Leusen oxazole synthesis begins with the deprotonation of TosMIC by a base (e.g., potassium carbonate) to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Finally, elimination of p-toluenesulfinic acid from the oxazoline yields the aromatic 5-substituted oxazole.[3]

Figure 2: Mechanism of the Van Leusen Synthesis for 5-Cyclopropyl-Oxazoles.

Materials:

-

Cyclopropanecarboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃)

-

Methanol

-

Water

-

Diethyl Ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) and TosMIC (1.05 eq) in methanol, add potassium carbonate (2.0 eq) in one portion.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-cyclopropyl-oxazole.

-

If necessary, purify the product by column chromatography on silica gel.

Data Presentation:

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Cyclopropanecarboxaldehyde | 5-Cyclopropyl-oxazole | 82 | [Fictional, based on typical yields] |

The Aza-Wittig Reaction: A Convergent Approach

The intramolecular aza-Wittig reaction provides a powerful and often mild method for the synthesis of various heterocycles, including oxazoles.[13][14][15][16][17] In the context of cyclopropyl-oxazole synthesis, this reaction typically involves the preparation of a β-keto-α-azido cyclopropyl derivative. The azide is then converted to an iminophosphorane by treatment with a phosphine (e.g., triphenylphosphine), which subsequently undergoes an intramolecular cyclization with the adjacent ketone to form the oxazole ring, with the extrusion of triphenylphosphine oxide.

Figure 3: General Scheme for the Aza-Wittig Synthesis of a 4-Cyclopropyl-Oxazole.

This method offers a high degree of convergence and allows for the synthesis of polysubstituted oxazoles with good control over the substitution pattern. The preparation of the requisite β-keto-α-azido cyclopropyl precursor is a key step and can often be achieved from readily available starting materials.

II. Building the Cyclopropane Ring on a Pre-formed Oxazole Scaffold

A common precursor for cyclopropanation is a vinyl group. Therefore, the synthesis of a vinyl-substituted oxazole is the first key step in this sequence. Once the vinyl-oxazole is in hand, a variety of well-established cyclopropanation methods can be employed.

Synthesis of Vinyl-Oxazoles

Vinyl-oxazoles can be prepared through several methods, including:

-

Wittig-type reactions: Reacting an oxazole-carboxaldehyde with a suitable phosphorus ylide.

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Heck) between a halo-oxazole and a vinyl-organometallic reagent (e.g., vinyltributyltin or vinylboronic acid).

-

Elimination reactions: Dehydration of a β-hydroxyethyl-substituted oxazole.

Cyclopropanation of Vinyl-Oxazoles

Once the vinyl-oxazole is synthesized, the cyclopropane ring can be installed using various methods, with the choice of method often depending on the desired substitution pattern and stereochemistry of the cyclopropane.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. This reaction is stereospecific, with the syn-addition of the methylene group to the double bond.

Figure 4: Simmons-Smith Cyclopropanation of a Vinyl-Oxazole.

Rhodium and copper complexes are widely used as catalysts for the cyclopropanation of alkenes using diazo compounds as carbene precursors. For example, ethyl diazoacetate can be used to introduce an ethoxycarbonyl-substituted cyclopropane ring. The choice of catalyst and ligands can influence the stereoselectivity of the reaction, and asymmetric versions of these reactions are well-developed.

Step 1: Synthesis of 2-Vinyloxazole

(A detailed protocol for the synthesis of the starting vinyl-oxazole would be included here, for example, via a Wittig reaction of oxazole-2-carboxaldehyde.)

Step 2: Simmons-Smith Cyclopropanation

Caution: Diiodomethane is a toxic and volatile liquid. This reaction should be performed in a well-ventilated fume hood.

Materials:

-

2-Vinyloxazole

-

Zinc-Copper Couple (Zn-Cu)

-

Diiodomethane (CH₂I₂)

-

Anhydrous Diethyl Ether

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Activate the zinc-copper couple according to standard procedures.

-

In a flame-dried flask under an inert atmosphere, add the activated Zn-Cu couple and anhydrous diethyl ether.

-

Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed.

-

After the initial reaction subsides, add a solution of 2-vinyloxazole in diethyl ether dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

-

Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-(1-cyclopropyl)oxazole.

Data Presentation:

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 2-Vinyloxazole | 2-(1-Cyclopropyl)oxazole | 65 | [Fictional, based on typical yields] |

III. Tandem and Domino Approaches to Cyclopropyl-Oxazoles

More advanced and elegant strategies for the synthesis of cyclopropyl-oxazoles involve tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. These approaches are highly atom- and step-economical and can lead to the rapid construction of molecular complexity.

While specific examples of tandem reactions leading directly to cyclopropyl-oxazoles are still emerging in the literature, the general principles of tandem aza-Wittig/Michael/isomerization reactions, as reported for other substituted oxazoles, could potentially be adapted for this purpose.[13] For instance, a carefully designed vinyliminophosphorane bearing a cyclopropyl group could undergo a tandem reaction with an acyl chloride to construct the oxazole ring in a one-pot fashion.

Further research in this area is likely to yield novel and efficient methods for the synthesis of this important class of compounds.

IV. Conclusion and Future Outlook

The synthesis of cyclopropyl-oxazoles represents a fascinating area of research at the intersection of heterocyclic and small-ring chemistry. The methodologies outlined in this guide, from classical named reactions to modern catalytic approaches, provide a versatile toolbox for accessing these valuable scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

As our understanding of the biological significance of the cyclopropyl-oxazole motif continues to grow, so too will the demand for efficient and selective synthetic methods. Future research in this field will likely focus on the development of novel tandem and asymmetric catalytic approaches that allow for the rapid and enantioselective synthesis of complex cyclopropyl-oxazole derivatives. The continued innovation in this area will undoubtedly empower medicinal chemists to explore new chemical space and design the next generation of therapeutic agents.

References

[4] Robinson–Gabriel synthesis. Wikipedia. [Link]

[5] Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

[2] Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

[3] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

[8] Van Leusen reaction. Grokipedia. [Link]

[13] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

[18] The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Baxendale Group. [Link]

[9] Van Leusen Reaction. Organic Chemistry Portal. [Link]

[14] Aza-Wittig reaction. Wikipedia. [Link]

One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Synfacts; 2007 : 0139-0139. [Link]

[6] Robinson-Gabriel Synthesis. SynArchive. [Link]

[10] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

[19] Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters; 53 (49): 6674-6677. [Link]

[20] Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. Journal of Combinatorial Chemistry; 8 (1): 125-133. [Link]

[11] Van Leusen reaction. Wikipedia. [Link]

[21] Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. The Journal of Organic Chemistry; 87 (1): 450-459. [Link]

[15] Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. [Link]

[22] Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science; 15 (33): 12349-12356. [Link]

[23] A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Beilstein Journal of Organic Chemistry; 10 : 1718-1724. [Link]

[1] OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. [Link]

[24] Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]

[25] A novel synthesis of cyclopropyl ketones via decarboxylative ring contractions of α-acyl-y-butyrolactones catalyzed by halide ions in dipolar aprotic solvents. Semantic Scholar. [Link]

[26] Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [No Source Found].

[16] Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]

[17] Synthesis of oxazole building block 14. Reagents and conditions: (a).... ResearchGate. [Link]

[27] Derivatizations of the vinyl cyclopropane products. ResearchGate. [Link]

[28] A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Scilit. [Link]

[29] Synthesis of α-acylamino-β-keto-esters and ATH DKR discrepancy. (i).... ResearchGate. [Link]

[30] A Nucleophilic Strategy for Enantioselective Intermolecular α-Amination: Access to Enantioenriched α-Arylamino Ketones. SciSpace. [Link]

[31] A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters; 6 (20): 3593-3595. [Link]

[32] Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

[33] Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Van Leusen Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 14. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. addi.ehu.es [addi.ehu.es]

- 16. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 19. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. journals.iau.ir [journals.iau.ir]

- 27. researchgate.net [researchgate.net]

- 28. scilit.com [scilit.com]

- 29. researchgate.net [researchgate.net]

- 30. scispace.com [scispace.com]

- 31. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 1,3-Oxazole synthesis [organic-chemistry.org]

- 33. researchgate.net [researchgate.net]

Technical Whitepaper: Computational Profiling of the 4-Cyclopropyl-1,3-Oxazole Scaffold

The following technical guide details the computational profiling of 4-cyclopropyl-1,3-oxazole , a privileged scaffold in medicinal chemistry. This guide is structured to serve as a blueprint for drug discovery professionals, moving from quantum mechanical characterization to macromolecular docking and dynamic simulation.

Executive Summary: The Scaffold Advantage

The This compound moiety represents a strategic fusion of two distinct pharmacophores. The 1,3-oxazole ring acts as a bioisostere for amide or ester linkages, providing hydrogen bond acceptors (N3) and pi-stacking capabilities. The cyclopropyl group at the C4 position introduces unique conformational rigidity and metabolic stability (blocking cytochrome P450 oxidation typical of alkyl chains) while enhancing lipophilicity for membrane permeability.

This guide provides a validated computational workflow to evaluate this scaffold against high-value oncology targets, specifically Tubulin (Colchicine binding site) and VEGFR-2 , where this specific structural motif has shown efficacy in disrupting polymerization and angiogenesis.

Computational Framework & Methodology

Quantum Mechanical Profiling (DFT)

Before docking, the ligand's electronic landscape must be mapped to predict reactivity and non-covalent interaction potential.

-

Functional/Basis Set: B3LYP / 6-311++G(d,p)[2]

-

Objective: Calculate Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Causality: We use the 6-311++G(d,p) basis set because the diffuse functions (++) are critical for accurately modeling the lone pairs on the oxazole oxygen and nitrogen, which are the primary interaction points for hydrogen bonding.

Molecular Docking Strategy

Docking is not merely fitting a shape; it is an energetic optimization.

-

Software Standards: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

-

Validation Protocol: Self-docking of the co-crystallized ligand (e.g., Colchicine) is mandatory. The Root Mean Square Deviation (RMSD) must be < 2.0 Å to validate the grid box parameters.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify if the cyclopropyl group maintains hydrophobic contacts under solvent pressure.

Workflow Visualization

The following diagram outlines the integrated computational pipeline, ensuring data integrity from ligand preparation to trajectory analysis.

Figure 1: Integrated computational workflow for scaffold validation. Colors denote distinct processing stages.

Detailed Experimental Protocols

Protocol A: Ligand Reactivity Analysis (DFT)

Rationale: To identify the "soft" and "hard" reaction centers. The oxazole N3 is typically a hard nucleophile, while the cyclopropyl ring acts as a hydrophobic anchor.

-

Input Generation: Sketch the this compound structure. Pre-optimize using MM2 force field to remove steric clashes.

-

Gaussian/ORCA Setup:

-

Route Section:# opt freq b3lyp/6-311++g(d,p) pop=full

-

Solvent: PCM model (Water) to simulate physiological environment.

-

-

Analysis:

-

Extract HOMO/LUMO energies to calculate the Global Hardness (

). -

Generate MEP Surface Map : Look for the negative potential (red) on the Oxazole Nitrogen (H-bond acceptor) and positive potential (blue) on the cyclopropyl hydrogens (weak H-bond donors).

-

Protocol B: Molecular Docking (Target: Tubulin)

Target: Tubulin is a validated target for oxazole derivatives, which bind to the Colchicine site to inhibit microtubule polymerization.

-

Protein Preparation:

-

Download PDB ID: 1SA0 (Tubulin-Colchicine complex).

-

Remove water molecules and co-factors (except those bridging the ligand).

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Grid Generation:

-

Center the grid box on the co-crystallized Colchicine ligand.

-

Dimensions:

Å (Spacing: 0.375 Å). This ensures the cyclopropyl group has space to explore the hydrophobic pocket formed by Val181 and Cys241.

-

-

Docking Run:

-

Set exhaustiveness = 50 (High precision).

-

Generate 10 poses.

-

-

Interaction Criteria:

-

H-Bond: Distance < 3.5 Å between Oxazole N3 and protein backbone (e.g., Cys241).

-

Hydrophobic: Cyclopropyl group must be within 4.0 Å of hydrophobic residues (Val, Leu).

-

Protocol C: Data Interpretation

The following table summarizes the expected quantitative metrics for a "hit" compound containing this scaffold.

| Metric | Threshold/Value | Significance |

| Binding Energy ( | Indicates thermodynamically favorable binding. | |

| Ligand Efficiency (LE) | High LE is typical for small fragments like oxazoles. | |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | Indicates kinetic stability (less prone to spontaneous degradation). |

| RMSD (MD) | Stable trajectory over 100ns implies strong residence time. |

Mechanistic Signaling Pathway

Understanding why we dock into Tubulin or VEGFR-2 is crucial. The this compound scaffold interferes with specific signaling cascades.

Figure 2: Mechanism of action for oxazole-based tubulin inhibitors. The cyclopropyl group enhances binding affinity.

References

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: National Institutes of Health (NIH) / PMC Context: Validates the 1,3-oxazole scaffold with cyclopropyl modifications as potent anticancer agents targeting tubulin.[3]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online Context: definitive review on the metabolic stability and pharmacodynamic benefits of the cyclopropyl group in drug design.

-

DFT Studies of Oxazole Derivatives Source: International Research Journal (IRJWEB) Context: Provides the specific basis sets (B3LYP/6-311G) and theoretical framework for analyzing the electronic properties of the oxazole ring.

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study Source: ScienceDirect / Computational Biology and Chemistry Context: Details the QSAR and docking parameters specifically for oxazole derivatives in the context of tubulin inhibition.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Cyclopropyl-1,3-oxazole-5-carboxylic Acid

Executive Summary & Strategic Analysis

The synthesis of 4-cyclopropyl-1,3-oxazole-5-carboxylic acid presents a specific regiochemical challenge. The oxazole ring allows for two primary substitution patterns regarding the carboxylate and the alkyl group.

-

Isomer A (Target): 4-cyclopropyl-5-carboxylic acid.

-

Isomer B (Common Impurity/Alternative): 5-cyclopropyl-4-carboxylic acid.

Critical Strategic Insight: Standard oxazole syntheses using ethyl isocyanoacetate and cyclopropanecarbonyl chloride (Schöllkopf method) predominantly yield Isomer B (5-cyclopropyl-oxazole-4-carboxylate) due to the specific mechanism of the isocyanide attack on the acyl chloride 1.

To selectively synthesize the 4-cyclopropyl-5-carboxylic acid target, this protocol utilizes a Modified Hantzsch Oxazole Synthesis . This route involves the cyclization of an

Synthetic Pathway Overview

Figure 1: Strategic synthetic workflow ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

Note: This intermediate is commercially available (CAS 24922-02-9). If purchasing, skip to Step 2. The following is for de novo synthesis.

Principle: Acylation of Meldrum's acid followed by alcoholysis is preferred over the malonate method to prevent di-acylation and decarboxylation issues.

Reagents:

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv

-

Cyclopropanecarbonyl chloride: 1.1 equiv

-

Pyridine: 2.0 equiv

-

Dichloromethane (DCM): Solvent (anhydrous)

-

Ethanol (Absolute): Reagent/Solvent

Procedure:

-

Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) and pyridine (16.2 mL, 200 mmol) in dry DCM (100 mL) at 0°C, add cyclopropanecarbonyl chloride (11.5 g, 110 mmol) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. The solution will turn orange/red.

-

Workup 1: Wash the organic layer with 5% HCl (2 x 50 mL) and water (2 x 50 mL). Dry over MgSO₄ and concentrate in vacuo to obtain the acylated Meldrum's acid intermediate.

-

Alcoholysis: Dissolve the crude residue in absolute Ethanol (50 mL). Heat to reflux for 4 hours.

-

Purification: Concentrate the ethanol. Purify the residue via vacuum distillation (bp ~90-95°C at 4 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

-

Yield: Expect 12.5–14.0 g (80–90%) of a colorless oil.

Step 2: Chlorination to Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate

Principle: Regioselective

Reagents:

-

Ethyl 3-cyclopropyl-3-oxopropanoate (from Step 1): 10.0 g (64 mmol)

-

Sulfuryl Chloride (

): 8.9 g (66 mmol, 1.03 equiv) -

Dichloromethane (DCM): 50 mL

Procedure:

-

Setup: Charge the

-keto ester and DCM into a 250 mL round-bottom flask equipped with a drying tube (CaCl₂) and an addition funnel. Cool to 0°C.[3][2][4] -

Addition: Add

dropwise over 20 minutes. The reaction is slightly exothermic; maintain T < 5°C. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The starting material peak should disappear.

-

Workup: Wash the mixture carefully with saturated

(2 x 30 mL) to neutralize HCl. Wash with brine (30 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Product: The crude chloro-ester is obtained as a pale yellow oil. It is sufficiently pure (>95%) for the next step.

-

Caution: Do not distill at high temperature as

-chloro-

-

Step 3: Hantzsch Cyclization to Ethyl this compound-5-carboxylate

Principle: Condensation of the

Reagents:

-

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (from Step 2): 12.2 g (64 mmol)

-

Formamide: 15 mL (~375 mmol, ~6 equiv)

-

Sulfuric acid (conc.): 3-4 drops (Catalyst)

Procedure:

-

Mixture: In a 100 mL flask, combine the chloro-ester and formamide. Add the catalytic

. -

Heating: Heat the mixture to 130–140°C for 6–8 hours.

-

Note: A condenser is required. The reaction produces water.

-

-

Quench: Cool the dark reaction mixture to RT and pour into crushed ice/water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash combined organics with water (2 x 50 mL) to remove excess formamide, then brine.

-

Purification: Dry (

) and concentrate. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 8:2). -

Yield: Expect 5.8–7.0 g (50–60%) of the oxazole ester.

-

QC Check: 1H NMR should show the oxazole C2-H singlet around

7.9–8.0 ppm.

-

Step 4: Hydrolysis to this compound-5-carboxylic Acid

Principle: Mild saponification of the ethyl ester using Lithium Hydroxide.

Reagents:

-

Ethyl this compound-5-carboxylate: 5.0 g (27.6 mmol)

-

LiOH·H₂O: 2.3 g (55.2 mmol, 2.0 equiv)

-

Solvent: THF/Water (3:1 mixture, 40 mL)

Procedure:

-

Dissolution: Dissolve the ester in THF (30 mL). Add a solution of LiOH in water (10 mL).

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (disappearance of ester).

-

Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (10 mL).

-

Acidification: Cool to 0°C and acidify to pH ~2–3 using 1N HCl. The product should precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 45°C.

-

Final Yield: Expect 3.8–4.0 g (90–95%).

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Mass Spec | [M+H]+ = 154.05 | LC-MS (ESI+) |

| Melting Point | 161–165°C | Capillary MP |

Note on NMR: The singlet at ~8.35 ppm is diagnostic for the proton at the C2 position of the oxazole ring. The absence of ethyl ester signals (quartet at 4.2, triplet at 1.3) confirms successful hydrolysis.

Troubleshooting & Optimization

Regiochemistry Confirmation

If you suspect the formation of the wrong isomer (5-cyclopropyl-4-carboxylic acid), check the coupling constants in the precursor or the final product.

-

Target (4-cyclopropyl): Synthesized via Hantzsch (Chloro-ketoester + Formamide).

-

Impurity (5-cyclopropyl): Synthesized via Schöllkopf (Isocyanoacetate + Acid Chloride).

-

Differentiation: The chemical shift of the cyclopropyl methine proton will differ slightly due to the proximity to the ring nitrogen vs. oxygen, but 2D NMR (HMBC) is the definitive method. In the target molecule, the C2 proton will show HMBC correlation to the C5 carbon (carbonyl-bearing), while the cyclopropyl group correlates to C4.

Yield Improvement in Step 3

The cyclization step is the bottleneck.

-

Issue: Low yield due to polymerization of formamide or decomposition.

-

Solution: Use Ammonium Formate in formic acid instead of neat formamide. Refluxing the chloro-ester in formic acid with excess ammonium formate often provides cleaner conversion at lower temperatures (100°C) than neat formamide (140°C).

References

-

Schöllkopf Oxazole Synthesis: Schöllkopf, U. (1979). Syntheses of Heterocyclic Compounds with the Aid of Isocyanides. Angewandte Chemie International Edition. Link

-

Hantzsch Oxazole Synthesis (Regiochemistry): Merck & Co. (1970). Production of 4-methyloxazole-5-carboxylic esters. US Patent 3,538,110. Link

-

Preparation of Beta-Keto Esters: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

-

Chlorination Protocol: Chlorination of beta-keto esters with sulfuryl chloride. Organic Syntheses, Coll. Vol. 4, p.590. Link

Sources

4-cyclopropyl-1,3-oxazole as a building block for novel pharmaceuticals

This guide details the strategic application of 4-cyclopropyl-1,3-oxazole as a pharmaceutical building block. It moves beyond standard textbook definitions to provide field-proven synthetic protocols, stability management strategies, and rational drug design applications.

Role: Bioisosteric Scaffold & Pharmacophore Key Attributes: Metabolic Stability, Conformational Restriction, Lipophilicity Modulation Target Audience: Medicinal Chemists, Process Chemists

Introduction: The "Rigid Isopropyl" Advantage

In modern medicinal chemistry, the This compound moiety serves as a high-value bioisostere. It bridges the gap between the metabolic liability of aliphatic chains and the steric bulk of aromatic rings.

Why this Building Block?

-

Bioisosterism: The cyclopropyl group acts as a rigid, unsaturated bioisostere for isopropyl and tert-butyl groups. It maintains the lipophilic pocket fill (Van der Waals volume ~38 ų) while eliminating the metabolic "soft spot" of benzylic/allylic oxidation often found in alkyl chains.

-

Electronic Modulation: The oxazole ring is a weak base (pKa ~0.8) and a hydrogen bond acceptor. When substituted at C-4 with a cyclopropyl group, the ring electron density is modulated via hyperconjugation (

), enhancing the stability of the oxazole core against oxidative metabolism compared to 4-alkyl variants. -

Vector Control: Unlike a freely rotating isopropyl group, the cyclopropyl ring has defined angular vectors, allowing for precise positioning of substituents in the enzyme active site.

Chemical Properties & Stability Profile

| Property | Value / Description | Implication for Drug Design |

| LogP (Calc) | ~1.4 – 1.6 | Ideal for balancing solubility/permeability (Rule of 5 compliant). |

| pKa (Conj. Acid) | ~1.0 (Est.) | Remains uncharged at physiological pH; poor proton acceptor. |

| TPSA | ~26 Ų | Low polar surface area favors CNS penetration if needed. |

| Metabolic Stability | High | Cyclopropyl C-H bonds are stronger (~106 kcal/mol) than alkyl secondary C-H bonds (~95 kcal/mol), resisting CYP450 oxidation. |

| Chemical Liability | Acid Sensitivity | The cyclopropyl ring can open under strong Lewis acid conditions or electrophilic attack if not properly managed.[1] |

Experimental Protocol 1: Scalable Synthesis of the Core

Objective: Synthesize this compound from commercially available cyclopropyl methyl ketone.

Challenge: Preventing acid-catalyzed ring opening of the cyclopropyl group during

Reaction Scheme (Graphviz)

Caption: Two-step synthesis maximizing cyclopropyl ring integrity.

Step-by-Step Methodology

Step A: Controlled

-Bromination

Caution: The cyclopropyl ring is sensitive to HBr generated in situ. Temperature control is non-negotiable.

-

Setup: Charge a 3-neck flask with cyclopropyl methyl ketone (1.0 eq) and anhydrous methanol (10 vol). Cool the solution to 0°C using an ice/salt bath.

-

Bromination: Add molecular bromine (1.0 eq) dropwise over 60 minutes.

-

Critical Control: Monitor internal temperature.[1] Do NOT exceed 10°C . Higher temperatures promote acid-catalyzed ring opening (formation of homoallylic bromide).

-

-

Quench: Once the red color fades (indicating consumption of

), immediately neutralize the generated HBr by adding solid CaCO -

Workup: Filter salts, concentrate the filtrate under reduced pressure at <30°C (product is lachrymatory and thermally sensitive). Use the crude

-bromo ketone immediately for the next step.

Step B: Cyclization (Bredereck Synthesis Variant)

-

Reactants: Dissolve the crude

-bromo ketone from Step A in formamide (excess, ~10 vol). -

Cyclization: Heat the mixture to 140°C for 2–4 hours.

-

Extraction: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM) .[6]

-

Purification: Wash organic layer with saturated NaHCO

(to remove formic acid), dry over Na

Experimental Protocol 2: C-H Functionalization (Building Block Utility)

Objective: Functionalize the C-2 position to attach the building block to a drug scaffold (e.g., biaryl coupling). Method: Palladium-Catalyzed Direct C-H Arylation.[7][8] Note: Avoids lithiation (n-BuLi), which can cause electrocyclic ring opening of the oxazole.

Reaction Workflow

-

Reagents:

-

Substrate: This compound (1.0 eq)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.2 eq)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PPh

(10 mol%) or PCy -

Base: K

CO -

Solvent: DMF or Dioxane (anhydrous).

-

-

Procedure:

-

Combine all solids in a pressure vial. Evacuate and backfill with Argon (3x).

-

Add degassed solvent.

-

Heat to 110°C for 12 hours.

-

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine to remove DMF.

-

Outcome: Yields 2-aryl-4-cyclopropyl-1,3-oxazole . This motif is common in kinase inhibitors (e.g., p38 MAPK, VEGFR).

Pharmaceutical Application: Rational Design Case Study

Target: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor.[9][10] Problem: A lead compound containing a 4-isopropyl-oxazole moiety shows rapid metabolic clearance due to hydroxylation of the isopropyl tertiary carbon.

Design Solution (SAR Logic)

We replace the isopropyl group with a cyclopropyl group.

| Feature | Isopropyl Analog (Lead) | Cyclopropyl Analog (Optimized) | Benefit |

| Metabolic Site | Tertiary C-H (Weak) | Cyclopropyl C-H (Strong) | Increased t |

| Shape | Freely rotating | Rigid | Entropy advantage in binding. |

| Lipophilicity | High | Moderate | Improved solubility. |

Visualizing the Bioisosteric Replacement

Caption: Logic flow for stabilizing the metabolic soft spot using the cyclopropyl scaffold.

References

-

Synthesis of

-Bromo Ketones:- Protocol: "Practical oxazole synthesis mediated by iodine from -bromoketones." Organic & Biomolecular Chemistry, 2015.

-

Source:

-

Cyclopropyl Stability & Ring Opening

- Insight: "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.

-

Source: (General reference for cyclopropyl ketone reactivity).

-

C-H Activation of Oxazoles

-

Bioisosterism (Cyclopropyl vs Isopropyl)

- Data: "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020.

-

Source:

-

p38 MAP Kinase Inhibitor SAR

- Context: "Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds." Journal of Medicinal Chemistry.

-

Source:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 4. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

- 9. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 4-Cyclopropyl-1,3-Oxazole Analog Libraries

Introduction: The Therapeutic Potential of the 4-Cyclopropyl-1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents.[3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4]

The incorporation of a cyclopropyl group, particularly at the 4-position of the oxazole ring, can confer advantageous physicochemical properties to a molecule. The cyclopropyl moiety is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[5] This strategic substitution has led to the development of potent drug candidates, with some demonstrating significant anticancer activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound analog libraries, with a focus on identifying novel anticancer agents.

Part 1: Synthesis of a this compound Analog Library

A foundational step in any screening campaign is the synthesis of a diverse library of analogs. The following is a representative protocol for the synthesis of this compound sulfonamides, a class of compounds that has shown promise as tubulin polymerization inhibitors.[5]

Synthetic Scheme

Caption: Synthetic route to this compound sulfonamides.

Protocol: Synthesis of a Representative this compound Sulfonamide

This protocol is adapted from a reported synthesis of 1,3-oxazole sulfonamides.[5]

Step 1: Bromination of Acetophenone

-

To a solution of acetophenone in a suitable solvent (e.g., methanol), add N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the crude product to obtain the α-bromoketone.

Step 2: Delépine Reaction

-

Dissolve the α-bromoketone in a solvent such as chloroform.

-

Add hexamethylenetetramine and stir the mixture.

-

Treat the resulting salt with ethanolic hydrochloric acid to yield the primary amine salt.

Step 3: Acylation

-

React the primary amine salt with cyclopropylcarbonyl chloride in the presence of a base (e.g., triethylamine) to form the cyclopropyl amide.

Step 4: Cyclization

-

Treat the cyclopropyl amide with a dehydrating agent like phosphoryl chloride (POCl₃) to facilitate the cyclization to the this compound core.[5]

Step 5: Sulfonylation

-

React the this compound with a desired sulfonyl chloride in the presence of a base to yield the final 1,3-oxazole sulfonamide product.

Part 2: High-Throughput Screening Campaign

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[6] The choice of HTS assay is critical and should be guided by the known or hypothesized mechanism of action of the compound class. For this compound analogs, which have been shown to possess anticancer properties, two primary HTS approaches are particularly relevant: a biochemical assay targeting tubulin polymerization and a cell-based assay monitoring the STAT3 signaling pathway.

Workflow for a Typical HTS Campaign

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Tubulin Polymerization Inhibitors

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[7][8][9] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[7][8] Some 1,3-oxazole derivatives have been shown to inhibit tubulin polymerization.[5]

Assay Principle: This assay monitors the polymerization of purified tubulin into microtubules in the presence of test compounds. A fluorescent reporter that preferentially binds to polymerized microtubules is used, and the increase in fluorescence is measured over time.[10][11]

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer with a fluorescent reporter

-

GTP solution

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole (positive control for polymerization inhibition)

-

384-well, black, clear-bottom plates

-

Automated liquid handling system

-

Temperature-controlled microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~420 nm)[12]

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of tubulin in polymerization buffer on ice.

-

Prepare serial dilutions of the this compound analog library in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1% to avoid interference.[13]

-

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a 384-well plate.

-

Include wells for positive controls (Paclitaxel and Nocodazole) and negative controls (vehicle only).

-

-

Initiation of Polymerization:

Data Analysis:

-

Calculate the rate of polymerization for each well.

-

Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

-

Identify "hits" as compounds that show significant inhibition of tubulin polymerization.[15][16]

Protocol 2: Cell-Based HTS for STAT3 Signaling Pathway Inhibitors

Rationale: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[17][18] Inhibition of the STAT3 signaling pathway is a promising anticancer strategy.[18] Oxazole-containing compounds have been reported to inhibit STAT3.

Assay Principle: A luciferase reporter gene assay is used to measure the transcriptional activity of STAT3.[5][6][19] A cell line stably expressing a luciferase reporter gene under the control of STAT3-responsive elements is treated with the compound library. Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Materials:

-

A human cancer cell line stably expressing a STAT3-luciferase reporter (e.g., HEK293 or a relevant cancer cell line).

-

Cell culture medium and supplements.

-

A cytokine to activate the STAT3 pathway (e.g., Interleukin-6 (IL-6)).[5]

-

Luciferase assay reagent.

-

384-well, white, solid-bottom plates.

-

Automated liquid handling system.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Using an automated liquid handler, seed the STAT3-reporter cell line into 384-well plates at an optimized density and incubate overnight.

-

-

Compound Addition:

-

Add the this compound analog library to the cell plates at a single concentration.

-

Include appropriate positive (known STAT3 inhibitor) and negative (vehicle) controls.

-

-

STAT3 Activation:

-

After a pre-incubation period with the compounds, stimulate the cells with an optimal concentration of IL-6 to activate the STAT3 pathway.

-

-

Luciferase Assay:

Data Analysis:

-

Normalize the luminescence data to the controls.

-

Calculate the percent inhibition of STAT3 activity for each compound.

-

Identify hits as compounds that significantly reduce the luminescence signal.[15][16]

Part 3: Data Interpretation and Hit Validation

The primary HTS will generate a list of initial "hits." It is crucial to perform follow-up studies to confirm their activity and eliminate false positives.[21]

Hit Confirmation and Dose-Response Analysis

-

Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.

-

Dose-Response Curves: Active compounds are then tested at multiple concentrations to determine their potency (IC50 or EC50 values).[13]

Orthogonal Assays

To increase confidence in the hits, it is essential to test them in an orthogonal assay that has a different readout or mechanism. For example, hits from the tubulin polymerization assay could be further evaluated in a cell-based assay that measures mitotic arrest.

Data Presentation: Representative Screening Data

The following table presents hypothetical GI50 (concentration for 50% growth inhibition) data for a series of this compound sulfonamides against selected NCI-60 cancer cell lines, based on published data for similar compounds.[5][22][23]

| Compound ID | Leukemia (RPMI-8226) GI50 (µM) | Non-Small Cell Lung Cancer (NCI-H460) GI50 (µM) | Colon Cancer (HCT-116) GI50 (µM) | Breast Cancer (MCF7) GI50 (µM) |

| CPO-001 | 0.85 | 1.2 | 1.5 | 2.1 |

| CPO-002 | 0.52 | 0.98 | 1.1 | 1.8 |

| CPO-003 | >10 | >10 | >10 | >10 |

| CPO-004 | 0.15 | 0.45 | 0.62 | 0.95 |

| Nocodazole | 0.02 | 0.03 | 0.02 | 0.04 |

Part 4: Troubleshooting Common HTS Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | Inconsistent liquid handling, edge effects in plates, cell clumping. | Optimize liquid handler settings, use outer wells for blanks, ensure single-cell suspension.[24] |

| Low Z'-factor (<0.5) | Small assay window, high data variability. | Optimize reagent concentrations, use more potent control compounds, check for reagent degradation.[20] |